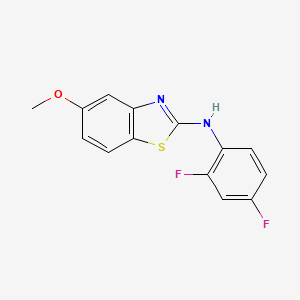

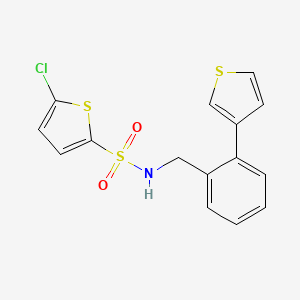

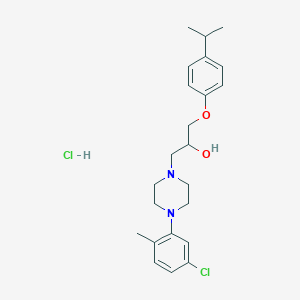

N-(2,4-difluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-difluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine, commonly known as DMBMF, is a small molecule that has gained attention due to its potential applications in scientific research. DMBMF is a benzothiazole derivative that has shown promising results in various studies related to neuroscience and cancer research.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

N-(2,4-difluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine derivatives have shown potential as corrosion inhibitors for mild steel in acidic environments. Their adsorption onto metal surfaces follows the Langmuir adsorption isotherm, indicating a strong and efficient protection layer formation. These compounds exhibit high inhibition efficiency, which is attributed to their molecular structure and ability to form stable chemisorptive layers on the metal surface (Salarvand et al., 2017).

Fluorescent Probes for Sensing Applications

Benzothiazole derivatives are applied in the development of fluorescent probes for sensing pH and metal cations. They exhibit significant fluorescence enhancement under basic conditions and have high sensitivity and selectivity towards pH changes and metal cation detection, making them suitable for various analytical applications (Tanaka et al., 2001).

Two-Photon Absorbing Materials

These compounds are valuable in creating materials with high two-photon absorptivity, making them useful for applications in two-photon fluorescence microscopy. The unique electronic properties of benzothiazole derivatives allow for efficient excitation and fluorescence, enabling advancements in imaging techniques (Belfield et al., 2000).

Antitumor Properties

Research has identified N-(2,4-difluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine derivatives as possessing selective and potent antitumor properties. Their mechanism involves cytochrome P 450 1A1 induction and biotransformation, leading to cytotoxic activity against specific cancer cell lines, including breast and ovarian cancer cells (Bradshaw et al., 2002).

Dye Synthesis

These compounds serve as intermediates in the synthesis of heteroarylazo disperse dyes, offering a spectrum of colors from red to greenish-blue hues. Their application in dyeing textiles demonstrates the versatility of benzothiazole derivatives in industrial coloration processes (Georgiadou et al., 2002).

Adsorption Materials for Environmental Cleanup

Benzothiazole derivatives have been used to synthesize novel adsorption materials, such as tertiary amine-functionalized polymeric resins, for the efficient removal of contaminants like benzophenone-4 from water. This application underscores their importance in developing environmentally friendly water treatment technologies (Zhou et al., 2018).

Anticonvulsant and Neuroprotective Effects

Some N-(substituted benzothiazol-2-yl)amide derivatives exhibit significant anticonvulsant and neuroprotective effects. These compounds have been studied for their potential in treating neurological disorders, showcasing the therapeutic versatility of benzothiazole derivatives (Hassan et al., 2012).

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2OS/c1-19-9-3-5-13-12(7-9)18-14(20-13)17-11-4-2-8(15)6-10(11)16/h2-7H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJZAJRFCAHRIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea](/img/structure/B2733667.png)

![1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2733672.png)

![Isopropyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2733673.png)

![[2-(4-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B2733683.png)

![3-isopentyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2733685.png)

![(E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid](/img/structure/B2733687.png)